Methyl nonanoate (CAS 1731-84-6) is a saturated C9 fatty acid methyl ester (FAME), a class of compounds valued in research and industry for their roles as flavor and fragrance agents, specialty solvents, and chemical synthesis intermediates. It is a colorless liquid at room temperature characterized by a distinct fruity, waxy, and wine-like aroma. Its specific physical properties, such as a boiling point of 213–214 °C and a density of approximately 0.875 g/mL, position it as a key component in applications requiring precise volatility and fluid characteristics.
While other fatty acid methyl esters (FAMEs) like methyl octanoate (C8) or methyl decanoate (C10) may seem like viable substitutes, such substitutions are rarely successful without significant process or formulation adjustments. A single-carbon difference in chain length directly alters critical physical properties including boiling point, viscosity, and vapor pressure. These shifts can negatively impact distillation efficiencies, fluid handling protocols, formulation stability, and, critically, the final sensory profile of a flavor or fragrance. Therefore, specifying methyl nonanoate by its exact CAS number is essential for applications where these physical and organoleptic properties are tightly controlled for reproducible outcomes.
Methyl nonanoate possesses a boiling point of 213-214 °C, which is distinctly higher than that of its shorter-chain analog, methyl octanoate (193-194 °C), and lower than its longer-chain analog, methyl decanoate (224 °C). This specific thermal window is critical for process control, enabling precise separation via fractional distillation and stable temperature management in reflux-sensitive reactions.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 213–214 |
| Comparator Or Baseline | Methyl Octanoate: 193–194; Methyl Decanoate: 224 |
| Quantified Difference | ~20 °C lower than Methyl Decanoate; ~20 °C higher than Methyl Octanoate |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This specific boiling point allows for efficient purification and prevents cross-contamination from near-chain analogs, ensuring process reproducibility and final product purity.
In sensory evaluations, methyl nonanoate is described as having a sweet, fruity, pear, waxy, and wine-like character. This contrasts with its close structural analog, ethyl nonanoate, which presents a different profile characterized as waxy, soapy, with cognac, apple, and banana notes. The choice between the methyl and ethyl ester is therefore not trivial, as it fundamentally alters the resulting sensory experience in a final formulation.
| Evidence Dimension | Primary Odor/Flavor Descriptors |
| Target Compound Data | Sweet, fruity, pear, waxy, winey, slight tropical nuance |
| Comparator Or Baseline | Ethyl Nonanoate: Waxy, soapy, cognac, estery, fruity apple, banana, tropical, grape |
| Quantified Difference | Qualitatively distinct aromatic profiles (e.g., pear/wine vs. apple/banana/cognac) |
| Conditions | Organoleptic evaluation by trained panelists at specified concentrations (e.g., 1-10 ppm). |
For high-fidelity flavor and fragrance creation, the specific sensory notes of methyl nonanoate are non-interchangeable with its ethyl ester, making it a required component for certain profiles.
Methyl nonanoate's linear nine-carbon chain serves as a crucial and structurally specific precursor in the synthesis of high-value chemicals, particularly certain insect pheromones. For example, derivatives like methyl 9-hydroxynonanoate are key starting materials for synthesizing the honeybee queen pheromone, (E)-9-oxo-2-decenoic acid (9-ODA). Using an analog with a different chain length, such as methyl octanoate or decanoate, would fail to produce the target molecule, making methyl nonanoate an indispensable building block for these specific synthetic pathways.
| Evidence Dimension | Synthetic Pathway Suitability |
| Target Compound Data | Provides the required C9 backbone for specific pheromone targets (e.g., 9-ODA). |
| Comparator Or Baseline | Methyl Octanoate (C8) / Methyl Decanoate (C10): Incorrect chain length; would lead to inactive or incorrect final products. |
| Quantified Difference | 100% requirement for C9 starting material. |
| Conditions | Multi-step organic synthesis of insect pheromones. |
Procuring the correct C9 ester is non-negotiable for synthetic routes where the final product's biological activity is determined by its precise carbon skeleton.
Where a precise waxy, pear, and wine-like sensory profile is required, methyl nonanoate is the component of choice over other esters like ethyl nonanoate, which imparts different notes such as cognac and apple.
As a starting material in multi-step organic syntheses where the nine-carbon backbone is a non-negotiable structural requirement for the final target molecule's identity and biological function.
In applications that require a solvent with volatility intermediate between C8 and C10 methyl esters, its specific boiling point of 213-214 °C allows for controlled evaporation rates and effective thermal management during processing.